molecular formula C7H3F3O3 B125290 3-Hydroxy-2,4,5-trifluorobenzoic acid CAS No. 116751-24-7

3-Hydroxy-2,4,5-trifluorobenzoic acid

Cat. No.: B125290
CAS No.: 116751-24-7
M. Wt: 192.09 g/mol
InChI Key: YYAFUGSJSHXYNK-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

It has been used to synthesize derivatives such as methyl 3-methoxy-2,4,5-trifluorobenzoate and ethyl 3-ethoxy-2,4,5-trifluorobenzoate . These derivatives could potentially interact with various biological targets.

Biochemical Pathways

Its derivatives have been used to prepare quinoline derivatives, which are known to have antibacterial properties . This suggests that it might affect bacterial growth and survival pathways.

Result of Action

As mentioned earlier, its derivatives have been used to prepare quinoline derivatives with antibacterial properties . This suggests that it might have potential antimicrobial effects.

Preparation Methods

3-Hydroxy-2,4,5-trifluorobenzoic acid can be synthesized through multiple routes. One common method involves the hydrolysis of tetrafluorophthalic acid in the presence of sodium hydroxide, followed by acidification with hydrochloric acid and extraction with ethyl acetate . The reaction conditions typically include heating to 90°C and stirring for several hours . Industrial production methods may involve similar steps but on a larger scale, ensuring higher yields and purity.

Chemical Reactions Analysis

3-Hydroxy-2,4,5-trifluorobenzoic acid undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Hydroxy-2,4,5-trifluorobenzoic acid can be compared with other fluorinated benzoic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications in various fields.

Properties

IUPAC Name

2,4,5-trifluoro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3O3/c8-3-1-2(7(12)13)4(9)6(11)5(3)10/h1,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAFUGSJSHXYNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1F)F)O)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370188
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116751-24-7
Record name 3-Hydroxy-2,4,5-trifluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5-Trifluoro-3-hydroxybenzoic Acid
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Synthesis routes and methods I

Procedure details

Japanese Patent Application 86/290399 as abstracted in Chem. Abstracts (CA109 (19) 170038e), discloses that 3,5,6-trifluoro-4-hydroxyphthalic acid may be decarboxylated by heating the compound for three hours, in water, under nitrogen atmosphere, at 140° C. (in a sealed tube) to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
[Compound]
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170038e
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Synthesis routes and methods II

Procedure details

2700 g of 3,5,6-trifluoro-4-hydroxyphthalic acid and 6 liters of water were placed in an autoclave, and the mixture was heated at 140° C for 3 hours in an atmosphere of nitrogen. At the end of this time, the reaction mixture was cooled to room temperature and concentrated by evaporation under reduced pressure, to precipitate crystals, which were collected by filtration, washed with chloroform and dried to give 1623 g of 2,4,5-trifluoro-3-hydroxybenzoic acid [(XXIII), X =X'=F] as a colorless powder, melting at 144°-146° C.
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2700 g
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6 L
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Synthesis routes and methods III

Procedure details

The procedure as described in Example 1 is followed, but only 9 g of a mixture of various aliphatic trialkylamines each having 6 to 14 carbon atoms in the alkyl radical (Hostarex A 327; a commercial product of Hoechst AG) and 518 g of an aqueous solution which contains 29.8 g (0.126 mol) of 4-hydroxy-3,5,6-trifluorophthalic acid in the form of corresponding alkali metal salts are used and, with addition of in total 158.3 g of 30% strength aqueous hydrochloric acid, likewise in 6 hours, 23.25 g (95.9% of theory) of 3-hydroxy-2,4,5-trifluorobenzoic acid are obtained.
[Compound]
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mixture
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9 g
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reactant
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aliphatic trialkylamines
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alkyl
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aqueous solution
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518 g
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29.8 g
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alkali metal salts
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxy-2,4,5-trifluorobenzoic acid
Reactant of Route 2
3-Hydroxy-2,4,5-trifluorobenzoic acid
Reactant of Route 3
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3-Hydroxy-2,4,5-trifluorobenzoic acid
Reactant of Route 4
3-Hydroxy-2,4,5-trifluorobenzoic acid
Reactant of Route 5
3-Hydroxy-2,4,5-trifluorobenzoic acid
Reactant of Route 6
3-Hydroxy-2,4,5-trifluorobenzoic acid

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